4-Amino-N-(isopropylsulfonyl)benzamide
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Overview
Description
4-Amino-N-(isopropylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(isopropylsulfonyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.
Industrial Production Methods
For industrial production, the synthesis of benzamides can be optimized to improve yields and procedures. For example, the preparation of this compound can be achieved through a two-step reaction with isolation of intermediates. The use of dichloromethane in the presence of a base, such as triethylamine or pyridine, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are used.
Substitution: N-bromosuccinimide (NBS) is often used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include sulfonic acids, amino derivatives, and brominated benzamides.
Scientific Research Applications
4-Amino-N-(isopropylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to inhibit certain enzymes, such as casein kinase II and trypsin, which play roles in various biological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound is structurally similar and used as an intermediate in the synthesis of herbicides.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
4-Amino-N-(isopropylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopropylsulfonyl group, in particular, differentiates it from other benzamides and contributes to its specific applications in various fields.
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-amino-N-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)16(14,15)12-10(13)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
SQKAURQUWXRXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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